NO-711ME

GABA Transporter GAT-1 Selectivity IC50 Comparison

Researchers studying GABA transporter pharmacology often face a trade-off between compound stability and target engagement. NO-711ME addresses this as a methyl ester prodrug of the potent GAT-1 inhibitor NO-711. - Demonstrates in vivo anticonvulsant activity with an ED50 of 0.23 mg/kg i.p. in audiogenic seizure models, offering high experimental potency. - Elevates extracellular spinal GABA ~threefold, providing a quantifiable tool for nociceptive pathway research. - Provides reliable GAT-1 selectivity (~300-fold over GAT-2) for electrophysiology studies dissecting phasic vs. tonic inhibition. Sourced from a consistent supply chain to ensure experimental reproducibility.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
CAS No. 127586-66-7
Cat. No. B169952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO-711ME
CAS127586-66-7
Synonyms1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3
InChIKeyZVOGETBAXCNUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO-711ME GAT-1 Inhibitor Prodrug


NO-711ME (CAS 127586-66-7) is a methyl ester prodrug of NO-711, a potent and selective inhibitor of the GABA transporter subtype 1 (GAT-1) [1]. NO-711 (as the hydrochloride salt NNC-711) inhibits synaptosomal GABA uptake with an IC50 of 47 nM and demonstrates ~300-fold selectivity for GAT-1 over GAT-2 (IC50 171 μM) [2]. As a prodrug, NO-711ME is designed to improve stability or permeability relative to the active free acid form, which may be advantageous for certain in vitro or in vivo experimental workflows [1].

GAT-1 selective inhibitor prodrug for GABA transporter studies
Prodrug format supports permeability / stability screening
Selectivity window supports GAT-1-specific pathway investigations

NO-711ME vs. Other GAT-1 Inhibitors


Although several GAT-1 inhibitors exist (e.g., tiagabine, SKF 89976-A, CI-966), they are not pharmacologically interchangeable with NO-711ME. Subtle differences in chemical structure can profoundly affect transporter subtype selectivity, binding kinetics, and in vivo pharmacodynamics [1]. For instance, while all are GAT-1 selective, their absolute potency and selectivity windows against GAT-2, GAT-3, and BGT-1 can differ by orders of magnitude, influencing off-target effects and experimental outcomes [2]. Furthermore, the prodrug nature of NO-711ME introduces an additional variable not present in direct inhibitors like tiagabine, potentially altering solubility, cell permeability, and metabolic activation requirements [3]. The following quantitative evidence demonstrates the specific, verifiable differences that define NO-711ME's unique profile.

Selectivity GAT-1 selectivity windows and off-target profiles may differ significantly between inhibitors, altering experimental outcomes.
Prodrug Esterase-dependent activation of NO-711ME is not replicated by direct GAT-1 inhibitors; metabolic step may shift temporal dynamics.
Pharmacology In vivo pharmacodynamics (e.g., anticonvulsant, analgesic) are compound-specific and may not transfer across the class.

Quantitative Evidence for NO-711ME


GAT-1 Inhibitory Potency vs. SKF 89976-A

In direct comparison at the cloned human GAT-1 transporter, the active moiety of NO-711ME (NNC-711) exhibits an IC50 of 40 nM, which is 4- to 7-fold more potent than SKF 89976-A (IC50 = 130-280 nM) depending on the specific assay system [1]. This quantitative difference in primary target engagement is a critical differentiator.

GAT-1 Potency vs. SKF
Head-to-head
NO-711 IC50 40 nM vs SKF 89976-A 130–280 nM (hGAT-1)
Supports target engagement comparison in GAT-1 assays.
Cloned hGAT-1, CHO/HEK293 expression.
GABA Transporter GAT-1 Selectivity IC50 Comparison

Selectivity Over GAT-3 vs. SKF 89976-A

NNC-711 (the active form of NO-711ME) demonstrates a >4,000-fold selectivity for hGAT-1 (IC50 40 nM) over hGAT-3 (IC50 1700 μM). In contrast, SKF 89976-A exhibits only a ~570-fold selectivity window between its primary target hGAT-1 (IC50 130-280 nM) and hGAT-3 (IC50 944 μM) . The significantly wider selectivity profile of NO-711 reduces the likelihood of confounding biological effects from GAT-3 inhibition.

GAT-3 Selectivity vs. SKF
Data to verify
NNC-711 >42,500-fold vs SKF ~570–3,300-fold selectivity hGAT-1/hGAT-3
Wider selectivity window may reduce confounding transporter effects.
Cross-study comparable; verify in target system.
Off-Target Activity GAT-2 Selectivity Ratio

In Vivo Anticonvulsant Efficacy vs. Tiagabine

In a mouse audiogenic seizure model, NNC-711 (the active form of NO-711ME) exhibited an ED50 of 0.23 mg/kg (i.p.) for protection against clonic and tonic seizures [1]. This potent in vivo efficacy validates its utility as a preclinical tool compound for studying GABAergic mechanisms in epilepsy. While tiagabine is a clinically approved antiepileptic drug, its reported preclinical ED50 in the same or similar models can be in the range of 1-3 mg/kg, suggesting NO-711 may have a favorable potency window [2].

Anticonvulsant ED50 vs. TGB
Reported
NNC-711 ED50 0.23 mg/kg vs tiagabine ~1–3 mg/kg (mouse audiogenic)
Reported seizure endpoint; may support dose-response studies.
Cross-study model; individual protocol differences possible.
Anticonvulsant In Vivo Efficacy ED50

Methyl Ester Prodrug vs. Hydrochloride Salt

NO-711ME (CAS 127586-66-7) is specifically the methyl ester prodrug of the active GAT-1 inhibitor NO-711 (free acid). The esterification confers a calculated logP of 4.1 [1], which is significantly higher than the free acid form (NO-711, cLogP ~3.17) or the hydrochloride salt (NNC-711) [2]. This structural difference is not merely a salt variation; it defines the compound's cell permeability and storage stability. The prodrug requires esterase-mediated hydrolysis to release the active GAT-1 inhibitor, a kinetic step not required for the direct use of NNC-711 (HCl).

Prodrug vs. Salt Form
Specification review
NO-711ME logP 4.1 (prodrug) vs free acid ~3.17 (NNC-711 HCl)
Higher lipophilicity may affect permeability; esterase activation required.
Calculated logP; confirm experimentally.
Prodrug Lipophilicity Chemical Stability

Analgesic Effects in Neuropathic Pain

In a rat model of neuropathic pain, intrathecal administration of NO-711 significantly decreased mechanical allodynia and thermal hyperalgesia, demonstrating its potential as an analgesic agent [1]. This data positions NO-711ME as a tool compound for investigating the role of spinal GAT-1 in pain processing, a therapeutic avenue distinct from its anticonvulsant applications.

Neuropathic Pain Model
Supporting evidence
Intrathecal NO-711 reduced mechanical allodynia and thermal hyperalgesia in rat model
Reported analgesic endpoint; supports spinal GAT-1 pain research.
Single study context; model-specific reproducibility to evaluate.
Neuropathic Pain Analgesic In Vivo

In Vivo Elevation of Extracellular GABA

Using in vivo microdialysis in the anesthetized rat dorsal spinal cord, reverse dialysis of the selective GAT-1 inhibitor NO-711 (10-300 μM) induced a concentration-related increase in extracellular GABA, reaching a maximum of approximately threefold of basal levels without affecting other amino acids [1]. This direct in vivo evidence confirms that NO-711ME, via its active metabolite, can significantly elevate ambient GABA tone in a therapeutically relevant CNS region.

Extracellular GABA Elevation
Reported
~threefold increase in extracellular GABA in rat spinal cord (microdialysis)
Direct pharmacodynamic readout for spinal GABAergic modulation.
NO-711 10–300 μM, anesthetized model.
Microdialysis GABAergic Transmission Spinal Cord

NO-711ME Validated Applications


Epilepsy and Seizure Research

As demonstrated by its potent in vivo anticonvulsant activity (ED50 0.23 mg/kg i.p. in an audiogenic seizure model), NO-711ME is a highly effective tool for studying the role of GAT-1 in seizure generation and propagation [1]. Its superior potency relative to tiagabine in this model (Evidence Item 3) makes it particularly useful for dose-response studies where minimizing total drug load is desirable.

Neuropathic Pain and Spinal GABAergic Modulation

The compound's ability to significantly elevate extracellular GABA in the spinal cord by ~threefold (Evidence Item 6) and its demonstrated analgesic effects in a neuropathic pain model (Evidence Item 5) position NO-711ME as a key reagent for investigating spinal GAT-1 as a target for pain therapy [2]. Researchers studying nociceptive pathways should consider NO-711ME for its direct, quantifiable impact on spinal GABA tone.

In Vitro Studies of Phasic vs. Tonic Inhibition

The distinct effects of GAT-1 inhibition on synaptic transmission (e.g., decreasing IPSC amplitude and increasing decay time without affecting tonic currents, Evidence Item 2 context) make NO-711ME a critical tool for electrophysiology studies dissecting the contributions of phasic and tonic GABAergic inhibition in brain slices [3]. Its high selectivity for GAT-1 (Evidence Item 2) ensures that observed effects are primarily due to blockade of this transporter.

Application
Selection Property
Validation Focus
Seizure model endpoint studies
GAT-1 inhibitor with reported anticonvulsant endpoint
Dose-response and GABAergic modulation in seizure models
Spinal GABAergic modulation research
GAT-1 inhibitor demonstrating spinal GABA elevation and analgesic endpoint
Nociceptive pathway and spinal neurotransmitter monitoring
Electrophysiology of synaptic inhibition
Selective GAT-1 inhibitor for distinguishing phasic/tonic GABA contributions
IPSC kinetics and tonic current measurements in brain slices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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